Benzaflavin
Description
Structure
2D Structure
Properties
CAS No. |
52492-58-7 |
|---|---|
Molecular Formula |
C47H40N4O11 |
Molecular Weight |
836.8 g/mol |
IUPAC Name |
[5-(5-acetyl-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-tribenzoyloxypentyl] benzoate |
InChI |
InChI=1S/C47H40N4O11/c1-28-24-35-36(25-29(28)2)51(30(3)52)39-41(48-47(58)49-42(39)53)50(35)26-37(60-44(55)32-18-10-5-11-19-32)40(62-46(57)34-22-14-7-15-23-34)38(61-45(56)33-20-12-6-13-21-33)27-59-43(54)31-16-8-4-9-17-31/h4-25,37-38,40H,26-27H2,1-3H3,(H2,48,49,53,58) |
InChI Key |
MUFDJMHUOOVDET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)NC(=O)NC3=O)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)NC(=O)NC3=O)C(=O)C |
Synonyms |
2',3',4',5'-tetrabenzoyl-5-acetyl-1,5-dihydroriboflavin benzaflavin TBADHR |
Origin of Product |
United States |
Synthetic Strategies and Derivatization of Benzaflavin and Its Analogs
Chemical Synthesis Methodologies for Benzaflavin
The synthesis of this compound, chemically identified as 2',3',4',5'-tetrabenzoyl-5-acetyl-1,5-dihydroriboflavin, is fundamentally an exercise in the selective modification of its parent molecule, riboflavin (B1680620) (Vitamin B2). researchgate.netnottingham.ac.uk The primary approach involves the esterification of the hydroxyl groups on the ribityl side chain of riboflavin.
Reaction Pathways and Conditions for Riboflavin Esterification
The transformation of riboflavin into its fat-soluble ester derivatives is a key strategy for altering its physicochemical properties. The synthesis of this compound and similar esters involves the reaction of riboflavin's four free hydroxyl groups on its ribityl side chain.
Several reaction pathways have been developed for this esterification process:
Using Alkanoyl Halides: One common method involves reacting riboflavin with an alkanoyl halide, such as benzoyl chloride, to form the corresponding benzoate (B1203000) esters. To drive the reaction to completion and neutralize the acidic byproduct (hydrochloric acid), an acid acceptor like pyridine (B92270) is typically used. The reaction is often carried out in an inert solvent, for example, chloroform (B151607) or benzene (B151609). To ensure all four hydroxyl groups are esterified, a molar excess of the alkanoyl halide is generally required.
Using Acid Anhydrides: An alternative pathway utilizes an acid anhydride (B1165640) in the presence of a strong acid catalyst. For instance, reacting riboflavin with butyric anhydride and a small quantity of concentrated perchloric acid at room temperature can produce the butyric ester in high yield. This method can be adapted for benzoylation using benzoic anhydride.
Phenol (B47542) as a Solvent/Catalyst: Another patented method describes the esterification of riboflavin with polycarboxylic acids (like citric or malic acid) by heating the reactants in phenol. Phenol serves as an excellent solvent for riboflavin, especially at elevated temperatures (100°C to 185°C), allowing for a high concentration of the vitamin and leading to high yields of the ester product.
Computational studies, using semi-empirical methods like AM1 and PM3, have been conducted to investigate the reactivity of the different hydroxyl groups on the ribityl side chain. These studies help predict the sequence of esterification, suggesting that the hydroxyl groups most distant from the isoalloxazine ring system are the easiest to esterify.
Optimization of Synthetic Yields and Purity
Maximizing the yield and ensuring the high purity of the final this compound product are critical for its application in research. The optimization process involves a multi-faceted approach that addresses reaction conditions, raw materials, and purification techniques.
Key strategies for optimization include:
Fine-tuning Reaction Kinetics: This involves a deep understanding of how variables such as temperature, pressure, and reactant concentrations affect the reaction rate and the formation of byproducts. Precise control over these parameters is essential.
Reagent Stoichiometry: Adjusting the molar ratio of the acylating agent (e.g., benzoyl chloride) to riboflavin is crucial. A significant excess of the acylating agent is often used to ensure complete esterification of all four hydroxyl groups, thereby maximizing the yield of the desired tetra-benzoyl product.
Catalyst Selection and Concentration: The choice and amount of catalyst, such as perchloric acid in the anhydride method, can dramatically influence reaction time and efficiency.
Table 1: Factors Influencing Yield and Purity in this compound Synthesis
| Factor | Influence on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and potential for side reactions. | Determine optimal temperature for maximum conversion with minimal byproduct formation. |
| Reactant Ratio | Ensures complete esterification of the ribityl chain. | Use a molar excess of the benzoylating agent. |
| Solvent | Affects solubility of reactants and can influence reaction pathway. | Select inert solvents like pyridine or specialized ones like phenol for high reactant concentration. |
| Catalyst | Speeds up the reaction. | Optimize catalyst type and concentration to balance reaction speed and selectivity. |
| Purification | Removes unreacted starting materials, intermediates, and byproducts. | Employ recrystallization or advanced filtration/drying techniques. |
Design and Synthesis of Novel this compound Derivatives and Related Riboflavin Analogs
The core structure of riboflavin provides a versatile scaffold for the design and synthesis of a wide array of analogs. These efforts aim to modulate the molecule's electronic, steric, and photophysical properties for various research applications.
Strategies for Targeted Structural Modification
The modification of the riboflavin structure can be broadly categorized into two areas: alterations to the ribityl side chain and modifications to the isoalloxazine ring system.
Side Chain Modification: this compound itself is a prime example of side-chain modification via esterification. Other modifications could include etherification, replacement of hydroxyl groups with other functionalities, or altering the length of the carbon chain.
Isoalloxazine Ring Modification: The aromatic core of riboflavin, the 7,8-dimethylisoalloxazine chromophore, is another key target for modification. uni-freiburg.de Synthetic strategies often involve a "bottom-up" approach, building the heterocyclic system from smaller precursors. A prominent method is the alloxan (B1665706) condensation , which involves the condensation of a substituted 1,2-diamine with alloxan under acidic or neutral conditions. By using different aromatic 1,2-diamines, researchers can systematically introduce various substituents onto the benzenoid part of the flavin ring, thereby creating a library of analogs with diverse electronic properties. uni-freiburg.de
Exploration of Heterocyclic Ring System Analogs (e.g., Benzofuran (B130515) Scaffolds)
In the broader context of medicinal chemistry, the exploration of different heterocyclic scaffolds that may mimic or interact with the same biological targets as flavins is a significant area of research. Benzofuran is a heterocyclic ring system that is a common motif in many biologically active compounds. The synthesis of benzofuran derivatives is well-established and diverse, providing a rich platform for creating novel compounds.
Several methods for constructing the benzofuran ring system include:
Palladium-Catalyzed Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. It can be used to construct biaryl systems that can be later cyclized to form benzofurans. mdpi.com
Ruthenium-Catalyzed Cycloisomerization: Benzannulated homopropargylic alcohols can undergo cycloisomerization catalyzed by ruthenium complexes to yield benzofurans in a chemo- and regioselective manner. organic-chemistry.org
Hypervalent Iodine-Mediated Cyclization: A metal-free approach involves the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org
Table 2: Selected Synthetic Routes to Benzofuran Scaffolds
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Metal-Free Cyclization | Oxidative cyclization of ortho-hydroxystilbenes. | (Diacetoxyiodo)benzene [PhI(OAc)2], m-CPBA | organic-chemistry.org |
| Ru-Catalyzed Cycloisomerization | Cyclization of benzannulated homopropargylic alcohols. | Ruthenium catalyst, amine/ammonium (B1175870) base-acid pair | organic-chemistry.org |
| Sonogashira/Cyclization Cascade | One-pot synthesis via Sonogashira cross-coupling of ortho-iodophenols with terminal alkynes followed by cyclization. | Palladium nanoparticles, CuI, base | organic-chemistry.org |
Characterization of Synthetic Intermediates and Final Compounds
The unambiguous identification of synthetic intermediates and final products is paramount in chemical synthesis. A suite of analytical techniques is employed to confirm the structure, purity, and properties of this compound and its analogs.
Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of a reaction and to assess the purity of the final product.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are arguably the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the elemental composition of the synthesized compound. mdpi.com
UV-Visible Spectroscopy: UV-Vis absorption measurements are used to study the photophysical properties of the flavin chromophore and its analogs. mdpi.com
Characterization of Intermediates: Identifying short-lived, reactive intermediates is challenging but crucial for understanding reaction mechanisms. Advanced techniques like low-temperature NMR, exchange NMR (CEST), and infrared ion spectroscopy (IRIS) can be used to detect and characterize these elusive species, such as glycosyl cations or triflates in related synthetic contexts, providing mechanistic insights that can be applied to riboflavin chemistry.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Purity assessment, separation of mixtures | Retention time, quantitative analysis of components. |
| NMR (1H, 13C) | Structural elucidation | Chemical environment of protons and carbons, connectivity. mdpi.com |
| HRMS | Molecular formula confirmation | Precise mass-to-charge ratio. mdpi.com |
| UV-Vis Spectroscopy | Analysis of electronic properties | Absorption maxima (λmax), information on the conjugated π-system. mdpi.com |
| Exchange NMR | Detection of transient intermediates | Characterization of species in chemical exchange. |
Molecular and Cellular Mechanisms of Benzaflavin Action
Investigation of Enzyme Modulation by Benzaflavin
This compound has been shown to influence the activity of several key enzymes, highlighting its potential as a modulator of cellular metabolic processes.
This compound exhibits inhibitory effects on D-amino-acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. d-aminoacids.com Studies utilizing DAAO from porcine kidney have demonstrated this inhibitory action. D-amino acid oxidase is a dimeric flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) and is crucial for the metabolism of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. d-aminoacids.commdpi.com The enzyme's activity is vital in various physiological contexts, and its inhibition can have significant biochemical consequences. wikipedia.org this compound, as a riboflavin (B1680620) analog, can interfere with the normal function of this FAD-dependent enzyme.
This compound has been observed to inhibit the NADPH-dependent peroxidation of lipids in rat liver microsomes. This process, a chain reaction of oxidative degradation of lipids, can cause significant cellular damage. The system used to study this effect typically involves rat liver microsomes, a source of NADPH, and iron ions, which are essential for initiating peroxidation. The inhibition of lipid peroxidation suggests that this compound may act as an antioxidant in this context, protecting cellular membranes from oxidative stress. The process of NADPH-dependent lipid peroxidation is complex, involving the generation of reactive oxygen species that attack polyunsaturated fatty acids in cell membranes.
| Enzyme/Process | System | Observed Effect of this compound | Reference |
|---|---|---|---|
| D-Amino-Acid Oxidase (DAAO) | Porcine Kidney | Inhibition of enzyme activity | |
| NADPH-Dependent Lipid Peroxidation | Rat Liver Microsomes | Inhibition |
The interaction between an enzyme and an inhibitor like this compound can be quantitatively described through kinetic analysis. For D-amino acid oxidase, the kinetic mechanism is well-studied and typically follows a ternary-complex mechanism. The dehydrogenation of the substrate involves the transfer of a hydride from the amino acid's α-carbon to the flavin N(5) position. The inhibition by this compound would likely alter key kinetic parameters such as the Michaelis constant (K_m) or the maximum velocity (V_max) of the reaction catalyzed by DAAO. Detailed kinetic studies are necessary to determine the precise nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (K_i), which quantifies the inhibitor's potency. Such analyses provide a deeper understanding of how this compound interferes with the enzyme's catalytic cycle.
Impact on NADPH-Dependent Lipid Peroxidation (e.g., in rat liver microsomes)
Mechanisms of Interaction with Biological Macromolecules and Cellular Components
This compound's biological effects are also mediated by its direct interactions with macromolecules such as proteins.
Research has shown that this compound can be solubilized and transported through the formation of complexes with proteins and their conjugates. Specifically, conjugates of bovine serum albumin (BSA) with poly(alkylene oxide)s, such as Pluronics, have been shown to be effective in solubilizing this compound. These protein-polymer conjugates form complexes with this compound, enhancing its solubility and facilitating its interaction with cellular systems. nottingham.ac.uk This complex formation is a form of non-covalent conjugation, where the this compound molecule is physically entrapped or associated with the larger protein-polymer structure. rsc.org Such conjugation is crucial for the delivery and activity of poorly soluble compounds within an aqueous biological environment. ethz.ch
| Interaction Type | Macromolecule | Description | Reference |
|---|---|---|---|
| Complex Formation | Bovine Serum Albumin (BSA)-Pluronic Conjugates | This compound is solubilized by forming non-covalent complexes with BSA-polymer conjugates. |
The interaction of this compound with enzymes and proteins is governed by non-covalent forces. These can include hydrogen bonds, van der Waals forces, hydrophobic interactions, and ionic interactions. In the context of enzyme inhibition, this compound may bind to the active site, competing with the natural substrate, or to a different site on the enzyme.
Binding to a site other than the active site is known as allosteric modulation. An allosteric modulator binds to a regulatory site, inducing a conformational change in the enzyme that alters the active site's affinity for the substrate. This can either enhance (positive modulation) or decrease (negative modulation) enzyme activity. liberty.edu While direct evidence for this compound acting as an allosteric modulator on DAAO requires further specific investigation, its ability to inhibit the enzyme suggests a strong binding interaction that could potentially involve allosteric mechanisms, separate from direct competitive inhibition at the active site.
Non-Covalent Binding Mechanisms and Allosteric Modulation
Molecular Docking and Computational Modeling of this compound Binding Sites
Molecular docking and computational modeling are powerful in silico techniques used to predict the interaction between a small molecule (ligand), like this compound, and a macromolecule, typically a protein target. These methods build three-dimensional models of the complex to elucidate the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the interaction. Such studies are instrumental in understanding the mechanism of action and in the rational design of more potent and specific molecules.
While this compound is known to inhibit enzymes like D-amino-acid oxidase (DAAO) from pig kidney, specific molecular docking or comprehensive computational modeling studies detailing its binding site interactions with DAAO or other definitive biological targets were not prominently available in the searched literature. nottingham.ac.uk General molecular modeling studies have been conducted on DAAO to engineer its substrate specificity, and various computational approaches exist to predict ligand-protein interactions. However, the application of these specific computational tools to model the precise binding conformation of this compound within the active sites of its known targets has not been detailed in the available research. Such studies would be invaluable to visualize the binding pose and identify the key amino acid residues involved in its inhibitory activity.
Structure Activity Relationship Sar Studies of Benzaflavin and Its Analogs
Elucidation of Structural Determinants for Enzyme Modulation Activity
The ability of benzaflavin and its analogs to modulate enzyme activity is highly dependent on their structural features. numberanalytics.com These features govern the binding affinity of the inhibitor to the enzyme's active site or allosteric sites, thereby influencing its potency. numberanalytics.com
Key structural determinants for the enzyme-modulating activity of this compound analogs often include:
The Isoalloxazine Ring System: The core tricyclic isoalloxazine ring of flavins is crucial for their biological activity. Modifications to this ring system can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target enzyme.
Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the isoalloxazine ring can influence binding affinity and selectivity. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the charge distribution of the molecule, impacting its interactions with amino acid residues in the enzyme's binding pocket.
The Ribityl Side Chain: Modifications to the ribityl side chain, such as esterification or replacement with other functional groups, can have a profound effect on enzyme inhibition. For example, the presence of bulky benzoyl groups in this compound (2',3',4',5'-tetrabenzoyl-5-acetyl-1,5-dihydroriboflavin) contributes to its inhibitory properties.
| Structural Feature | Influence on Enzyme Modulation | Example Modification | Observed Effect |
|---|---|---|---|
| Isoalloxazine Ring | Core scaffold for binding | Substitution at N(1), N(3), C(2), C(4) | Altered binding affinity and selectivity |
| Benzene Ring Substituents | Modulates electronic properties and steric interactions | Introduction of hydroxyl or methoxy (B1213986) groups | Changes in inhibitor potency |
| Ribityl Side Chain | Impacts solubility and interactions with the active site | Esterification with bulky groups (e.g., benzoyl) | Enhanced inhibitory activity |
| Overall Conformation | Dictates fit within the enzyme's binding pocket | Introduction of rigidifying or flexible linkers | Varied inhibitory profiles |
Correlation of Molecular Features with Solubilization Efficiency by Polymeric Conjugates
The poor aqueous solubility of many biologically active compounds, including this compound, can limit their utility in biochemical and therapeutic applications. Polymeric conjugates, such as those involving polyethylene (B3416737) glycol (PEG) or pluronics (block co-polymers of ethylene (B1197577) oxide and propylene (B89431) oxide), can be employed to enhance the solubilization of hydrophobic molecules. dovepress.com The efficiency of this solubilization is directly related to the molecular features of both the compound and the polymer.
For this compound, its solubilization by bovine serum albumin (BSA) conjugates with poly(alkylene oxide)s has been investigated. It was found that conjugates of BSA with pluronics were more effective at solubilizing this compound than BSA alone. This enhanced solubilization is attributed to the amphiphilic nature of the pluronic-protein conjugates, which can form micelle-like structures that encapsulate the hydrophobic this compound molecule. tandfonline.com
The key molecular features influencing solubilization efficiency include:
Hydrophobicity of the Compound: The high hydrophobicity of this compound, due to the presence of four benzoyl groups, is a primary driver for its encapsulation within the hydrophobic cores of the polymeric conjugates.
Structure of the Polymeric Conjugate: The architecture of the polymer-protein conjugate is critical. Conjugates where the hydrophobic blocks of the polymer are located at the periphery of the molecule tend to be more effective solubilizing agents. tandfonline.com
Polymer Composition: The type of polymer used in the conjugate significantly impacts solubilization. For instance, conjugates of BSA with pluronics demonstrated a higher solubilizing efficiency for this compound compared to BSA itself.
| Molecular Feature of this compound | Polymeric Conjugate Feature | Correlation with Solubilization Efficiency | Reference |
|---|---|---|---|
| High hydrophobicity (due to benzoyl groups) | Amphiphilic nature of pluronic-BSA conjugates | Enhanced solubilization compared to BSA alone | |
| - | Peripheral location of hydrophobic polymer blocks | Increased solubilizing capacity | tandfonline.com |
| - | Use of pluronics vs. PEG | Pluronic conjugates showed greater efficiency for this compound |
SAR in the Context of Specific Biochemical System Interactions (in vitro, non-human)
The inhibitory properties of solubilized this compound have been demonstrated in specific in vitro biochemical systems. For example, solubilized forms of this compound have been shown to inhibit the NADPH-dependent peroxidation of lipids in rat liver microsomes. Furthermore, their influence on the enzyme activity of D-amino-acid oxidase from pig kidney has been used to demonstrate their inhibitory capabilities.
The structure-activity relationship in these specific contexts reveals how the molecular features of this compound and its solubilized forms contribute to their interaction with and inhibition of particular enzymes and biochemical pathways.
Inhibition of Lipid Peroxidation: The ability of solubilized this compound to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes suggests that its structure is suitable for interfering with the free radical chain reactions that propagate lipid damage. The dihydroriboflavin core of this compound can potentially act as an antioxidant, donating electrons to quench reactive oxygen species.
| Biochemical System (in vitro, non-human) | This compound Form | Observed Interaction/Effect | Inferred Structural Determinant | Reference |
|---|---|---|---|---|
| D-amino-acid oxidase (from pig kidney) | Solubilized this compound | Enzyme inhibition | Flavin analog structure acting as a competitive inhibitor | |
| NADPH-dependent lipid peroxidation (rat liver microsomes) | Solubilized this compound | Inhibition of peroxidation | Dihydroriboflavin core with antioxidant potential |
Biochemical and Preclinical Investigation of Benzaflavin in Non Human Biological Systems
In Vitro Biochemical System Applications
The utility of benzaflavin has been explored in controlled, non-living systems to understand its direct biochemical activities.
Utility as a Biochemical Probe in Cell-Free Systems
Cell-free systems, which are environments for synthesizing biochemical systems outside of living cells, offer a powerful platform for studying biological processes in isolation. noireauxlab.org These systems allow for a high degree of control over the experimental conditions, making them ideal for probing the direct effects of compounds like this compound on specific biochemical pathways. noireauxlab.orgbiorxiv.org The use of cell-free transcription-translation (TX-TL) systems, for instance, enables the in vitro construction of biochemical systems by executing synthetic gene circuits. noireauxlab.org This approach facilitates the prototyping of regulatory elements and circuits and the quantitative analysis of self-assembly processes. noireauxlab.org Such controlled environments are crucial for dissecting the fundamental interactions of this compound with molecular components, free from the complexities of a living cell.
Application in Enzyme Activity Assays and Screening
Enzyme activity assays are fundamental tools for identifying the presence and quantity of specific enzymes and for screening potential inhibitors. sigmaaldrich.comamsbio.com These assays are crucial in drug discovery and for understanding the mechanisms of enzyme kinetics. amsbio.com this compound has been investigated for its effects on various enzymes. For instance, studies have explored its impact on enzymes involved in cholesterol biosynthesis. figshare.com The inhibition of key enzymes in this pathway, such as HMG-CoA reductase and squalene (B77637) epoxidase, is a critical area of research. ekb.egabcam.com Luminescent-based assays, which offer high sensitivity and low background signals, are often employed for high-throughput screening of enzyme inhibitors. bmglabtech.com These assays can determine the potency of compounds like this compound in a controlled, in vitro setting.
Preclinical Pharmacological Studies in Non-Human Organisms
Preclinical studies in non-human organisms are essential for evaluating the physiological and biochemical effects of compounds before they are considered for further development. These studies often involve various animal models to assess both efficacy and potential toxicity. transcurebioservices.com
Assessment of Biochemical Pathway Alterations in Animal Models (e.g., rat liver microsomes)
Rat liver microsomes are a widely used in vitro model to study drug metabolism and its effects on biochemical pathways. They contain a variety of enzymes, including cytochrome P-450 mixed-function oxidases, which are crucial for the metabolism of many compounds. Studies using rat liver microsomes have been instrumental in understanding how substances can alter biochemical processes, such as the inhibition of cholesterol biosynthesis. For example, research has shown that certain compounds can inhibit the incorporation of acetate (B1210297) into non-saponifiable lipids, indicating a suppression of cholesterol synthesis. The metabolism of compounds within these microsomes is dependent on cofactors like NADPH and can be influenced by the induction of specific cytochrome P-450 isozymes.
The effect of this compound on key enzymes in the cholesterol biosynthesis pathway has been a subject of investigation. One such enzyme is squalene epoxidase, a rate-limiting enzyme in this pathway. Inhibition of squalene epoxidase can lead to a decrease in cholesterol production and an accumulation of squalene. The activity of this enzyme can be influenced by various inhibitors, and its study in models like rat liver microsomes helps to elucidate the mechanism of action of compounds like this compound.
| Enzyme | Effect of Inhibition | Investigated in |
| Squalene Epoxidase | Decreased cholesterol synthesis, accumulation of squalene. | Trichophyton rubrum , Lung Squamous Cell Carcinoma Cells |
| HMG-CoA Reductase | Decreased cholesterol synthesis. abcam.com | Rat hepatocytes, cultured human blood mononuclear cells. |
Evaluation of Biological Responses in Organ or Tissue Models (e.g., pig kidney)
Organ and tissue models from non-human species provide a more complex system to study the effects of compounds. The pig kidney, for instance, has been used in xenotransplantation research to understand organ function and rejection. eujtransplantation.com These studies, while not directly focused on this compound, highlight the utility of such models in assessing physiological responses to external interventions. The physiological similarity of pig organs, such as the respiratory and cardiovascular systems, to those of humans makes them valuable experimental models.
Comparative Studies Across Different Non-Human Species and Models
Comparative studies across different non-human species are crucial for understanding the generalizability of research findings. psychologs.com Such studies can reveal how the effects of a compound may vary between species due to differences in physiology, metabolism, and genetics. For example, the immunogenicity of a therapeutic protein can differ significantly between animal models and humans. Nonhuman primates are often used in translational research due to their close similarities to humans in genetics, physiology, and immunology. Comparing responses in rodent models, such as rats, with those in larger animals or nonhuman primates can provide a more comprehensive understanding of a compound's potential effects. These comparative approaches are essential for selecting the most relevant animal models for preclinical research and for interpreting the data obtained from them. psychologs.com
Advanced Analytical Methodologies for Benzaflavin Research
Spectroscopic Techniques for Investigating Benzaflavin Solubilization and Interactions (e.g., UV methods)
Spectroscopic methods are fundamental in studying how this compound, a hydrophobic molecule, can be solubilized and how it interacts with other molecules. researchgate.net Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for these investigations, allowing for the quantification of solubilized this compound by measuring light absorbance. technologynetworks.comwikipedia.org
Research has shown that the solubilization of 2',3',4',5'-tetrabenzoyl-5-acetyl-1,5-dihydroriboflavin (this compound) can be achieved using conjugates of Bovine Serum Albumin (BSA) with poly(alkylene oxide)s, such as polyethylene (B3416737) glycol (PEG) and pluronics. researchgate.net The introduction of this compound in an alcoholic solution resulted in greater solubilization compared to the suspension of the dry material in an aqueous solution of the solubilizing agent. The extent of solubilization is pH-dependent, with the maximum limit observed between pH 7.6 and 9.0. Conversely, an increase in buffer concentration has been found to decrease the solubilization effect.
Changes in the UV-Vis absorption spectrum of this compound upon interaction with a solubilizing agent can provide significant insights. A shift in the maximum absorption wavelength (λmax) can indicate the transfer of the molecule into a different microenvironment, such as the hydrophobic pockets of a protein like BSA. This is further supported by fluorescence spectroscopy studies, where changes in the fluorescence emission spectrum can reveal details about the immediate surroundings of the this compound molecule. researchgate.net These spectroscopic techniques are crucial for understanding the non-covalent interactions that govern the solubilization process.
Table 1: Spectroscopic Analysis Parameters for this compound Solubilization Studies
| Parameter | Technique | Description | Research Finding |
| Quantification | UV-Vis Spectroscopy | Measures the absorbance of light to determine the concentration of solubilized this compound based on the Beer-Lambert law. wikipedia.org | Allows for tracking the efficiency of different solubilizing agents and conditions. |
| Interaction Analysis | UV-Vis Spectroscopy | Monitors shifts in the maximum absorption wavelength (λmax) to infer changes in the molecular environment. | Data suggests this compound localizes in the hydrophobic portions of the BSA protein. |
| Environmental Probing | Fluorescence Spectroscopy | Measures changes in fluorescence intensity and wavelength to probe the local environment and binding interactions. researchgate.net | Can be used to study the structural and functional properties of protein-benzaflavin conjugates. researchgate.net |
| pH Optimization | pH-dependent UV-Vis Scans | Determines the optimal pH for maximum solubilization by measuring absorbance across a range of pH values. | The highest solubilization limit for this compound was found to be in the pH range of 7.6-9.0. |
Chromatographic Separations and Detection in Complex Biological Matrices
Analyzing this compound and its potential metabolites in complex biological matrices such as blood, plasma, or urine presents a significant challenge due to the presence of numerous interfering substances. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of such compounds from biological samples. mdpi.com
A typical workflow involves a sample pretreatment step to extract the analyte and remove matrix components like proteins and phospholipids (B1166683) that could interfere with the analysis. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For instance, SPE with a C8 or C18 stationary phase can be used to selectively isolate this compound from a plasma sample before HPLC analysis.
The separation is then achieved on an analytical column, often a reversed-phase column like an Inertsil C8, using a mobile phase tailored to achieve optimal resolution. An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and methanol (B129727) is commonly employed. Detection is frequently performed using a UV detector set at a wavelength where this compound exhibits strong absorbance. The method must be fully validated for selectivity, linearity, accuracy, and precision to ensure reliable results.
Table 2: Hypothetical HPLC Method for this compound Analysis in Plasma
| Parameter | Specification | Purpose |
| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | To extract this compound from plasma and remove interfering proteins and salts. |
| Chromatograph | High-Performance Liquid Chromatography (HPLC) System | To perform the separation, quantification, and analysis. mdpi.com |
| Analytical Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | To separate this compound from other components based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) | To elute this compound from the column with good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | To ensure reproducible retention times and efficient separation. |
| Detection | UV-Vis Detector at λmax of this compound | To detect and quantify the this compound peak as it elutes from the column. |
| Quantification | External Standard Calibration Curve | To determine the concentration of this compound in the sample by comparing its peak area to that of known standards. |
Mass Spectrometry for Structural Elucidation and Metabolic Profiling in Research Systems
Mass spectrometry (MS) is an indispensable tool in this compound research, valued for its high sensitivity and specificity in both determining molecular structure and profiling metabolites. nsc.ru When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for analyzing complex mixtures.
For structural elucidation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which helps in confirming the molecular formula of this compound. Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the this compound molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing conclusive evidence for the compound's structure by revealing its constituent parts.
In the context of metabolic profiling, LC-MS is used to track the fate of this compound in a biological system. This involves monitoring the appearance and disappearance of this compound and its metabolites over time in samples like plasma or tissue extracts. This "metabolomics" approach can reveal key metabolic pathways, identify novel biotransformation products, and provide insights into the compound's mechanism of action or potential interactions. du.ac.inresearchgate.net
Table 3: Illustrative Mass Spectrometry Data for this compound (C₄₃H₃₂N₄O₁₁) Structural Analysis
| m/z (Mass-to-Charge Ratio) | Ion Description | Interpretation |
| 781.21 [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of this compound. |
| 676.18 | [M - C₇H₅O]⁺ | Loss of a benzoyl group from the ribityl chain. |
| 660.18 | [M - C₇H₅O₂]⁺ | Loss of a benzoic acid moiety. |
| 571.15 | [M - 2(C₇H₅O)]⁺ | Loss of two benzoyl groups. |
| 738.19 [M - C₂H₃O]⁺ | [M - Acetyl Group]⁺ | Loss of the acetyl group from the N-5 position. |
| 105.03 | [C₇H₅O]⁺ | Fragment corresponding to the benzoyl cation, characteristic of the benzoyl ester groups. |
Note: The m/z values are hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Molecular Structure Determination in Research Contexts
For unambiguous determination of molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standard techniques in chemical research.
NMR spectroscopy, on the other hand, reveals the structure of a molecule in solution. researchgate.net One-dimensional NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the molecular skeleton and functional groups. Advanced two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) can establish connectivity between atoms, providing a complete picture of the molecular structure and conformation in a solution state, which may be more representative of its state in a biological system. NMR relaxation studies have also been used in research involving this compound, providing insights into molecular dynamics and interactions.
Table 4: Representative Hypothetical ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ) Range (ppm) | Rationale |
| Aromatic Carbons (Benzoyl & Flavin Rings) | 120 - 150 | Typical range for sp² hybridized carbons in aromatic systems. |
| Carbonyl Carbons (Benzoyl Esters) | 165 - 175 | Characteristic shifts for ester carbonyl groups. |
| Carbonyl Carbon (Acetyl Group) | ~170 | Expected shift for an amide/acetyl carbonyl. |
| Flavin Ring Carbons (C=N, C=O) | 150 - 190 | Deshielded due to adjacent electronegative nitrogen and oxygen atoms. |
| Ribityl Chain Carbons (C-O) | 60 - 80 | Typical range for sp³ carbons bonded to oxygen. |
| Methyl Carbon (Acetyl Group) | ~25 | Standard chemical shift for a methyl group attached to a carbonyl. |
Note: The chemical shift values are hypothetical and for illustrative purposes.
Future Directions and Emerging Research Avenues in Benzaflavin Studies
Development of Novel Benzaflavin Analogs for Enhanced Biological Activity
The development of new medications often begins with a "lead compound," which has some desired biological activity but may have suboptimal characteristics that require modification. this compound, with its dihydroriboflavin core, serves as an excellent starting point for chemical modifications aimed at enhancing its biological effects. The process involves creating structural analogs—compounds with similar structures but with targeted differences in atoms or functional groups—to improve potency, selectivity, or pharmacokinetic properties.
Future research should focus on the rational design and synthesis of this compound analogs. Modifications could target several aspects of the molecule. For instance, altering the benzoyl groups on the ribityl chain could significantly impact the molecule's solubility, membrane permeability, and interaction with protein targets. Introducing different active groups, such as methyl or acyl groups, or even halogen atoms like fluorine or chlorine, can alter the molecule's shape and electronic properties, potentially creating entirely new physiological roles or increasing existing activity. The synthesis of various matrine (B1676216) derivatives containing acylhydrazone fragments has shown that such modifications can significantly enhance biological activities. A systematic approach, creating a library of analogs, would be essential for comprehensive structure-activity relationship (SAR) studies.
Table 1: Hypothetical this compound Analogs and Their Potential Design Goals
| Modification Site | Proposed Functional Group Change | Potential Enhancement/Goal |
|---|---|---|
| Benzoyl Groups | Replace with smaller acyl groups (e.g., acetyl) | Increase water solubility |
| Benzoyl Groups | Replace with fluorinated benzoyl groups | Enhance binding affinity and metabolic stability |
| Acetyl Group at N-5 | Replace with longer alkyl chains | Modulate lipophilicity and membrane interaction |
| Dimethyl Groups on Isoalloxazine Ring | Replace with electron-withdrawing groups (e.g., -CF₃) | Alter redox potential and target specificity |
Unexplored Biochemical Targets and Signaling Pathways
The biological effects of a compound are dictated by its interaction with cellular targets, which in turn modulates specific signaling pathways. For this compound, the full spectrum of its biochemical targets remains largely unknown. Its structural similarity to flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), essential cofactors for a vast array of oxidoreductase enzymes, suggests that this compound could act as a modulator of these flavoenzymes.
Future research should aim to identify novel protein targets for this compound. One key area of investigation is its potential influence on signaling pathways critical to cell survival, proliferation, and stress responses. For example, many natural compounds, such as flavonoids, are known to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are central to cell growth and apoptosis. foodandnutritionjournal.orgkoreamed.org Studies on theaflavin, a polyphenol, have shown it inhibits the expression of pro-inflammatory mediators by blocking NF-κB and MAPK signaling. koreamed.org Given that flavin-dependent enzymes can generate reactive oxygen species (ROS), which act as signaling molecules, this compound could indirectly influence redox-regulated pathways like the protein kinase C (PKC) cascade. Another promising, unexplored avenue is the regulation of hypoxia-inducible factor-1 alpha (HIF-1α), whose stability can be modulated by the FAD-dependent enzyme LSD1, linking cellular metabolism directly to gene expression. embopress.org
Table 2: Potential Unexplored Targets and Pathways for this compound
| Potential Protein Target Class | Specific Example | Associated Signaling Pathway | Potential Biological Outcome |
|---|---|---|---|
| Kinases | Mitogen-Activated Protein Kinase (MAPK) | MAPK/ERK Pathway | Modulation of cell proliferation and inflammation koreamed.org |
| Kinases | Protein Kinase C (PKC) | PKC Signaling | Regulation of cell survival and apoptosis |
| Transcription Factors | Hypoxia-inducible factor 1-alpha (HIF-1α) | Hypoxia Response Pathway | Influence on cellular adaptation to low oxygen embopress.org |
| Transcription Factors | Nuclear factor kappa B (NF-κB) | NF-κB Signaling | Control of inflammatory gene expression koreamed.org |
Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in this compound Research
To gain a comprehensive understanding of the cellular impact of this compound, an integrated multi-omics approach is indispensable. This strategy moves beyond single-target analysis to provide a holistic view of the changes occurring at the protein (proteomics) and metabolite (metabolomics) levels. Such approaches are crucial for identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers. frontlinegenomics.com
Proteomics can be used to perform a large-scale study of proteins to understand their functions and interactions within a biological system. Applying proteomic techniques to cells treated with this compound can reveal changes in protein expression, identify post-translational modifications, and map protein-protein interaction networks. For instance, affinity-based protein profiling could identify direct binding partners of this compound, while quantitative mass spectrometry could show which protein levels change in response to the compound, thus identifying affected pathways. mdpi.com
Metabolomics , the study of small molecules or metabolites within a biological system, can provide a functional readout of cellular activity. A metabolomics analysis following this compound exposure could reveal which metabolic pathways are perturbed. ugr.es Studies on riboflavin (B1680620) have already shown its ability to cause broad metabolic reprogramming in biological systems. ugr.es For this compound, this could uncover unexpected effects on cellular energy production, amino acid metabolism, or lipid synthesis, providing critical insights into its mechanism of action and potential therapeutic applications. researchgate.net Combining these datasets can reveal how this compound-induced changes at the protein level translate into functional metabolic consequences.
Table 3: A Proposed Multi-Omics Workflow for this compound Investigation
| Omics Layer | Methodology | Primary Objective | Potential Insights |
|---|---|---|---|
| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Identify direct protein binding partners of this compound. | Elucidation of primary molecular targets. |
| Proteomics | Quantitative Mass Spectrometry (e.g., TMT, LFQ) | Profile global changes in protein expression post-treatment. | Discovery of affected signaling and regulatory pathways. |
| Metabolomics | Untargeted LC-MS/MS | Profile global changes in cellular metabolites post-treatment. | Identification of perturbed metabolic networks (e.g., energy, lipid metabolism). ugr.es |
| Integrated Analysis | Systems Biology Software & Bioinformatics | Correlate proteomic and metabolomic changes. | Construct a comprehensive model of this compound's cellular mechanism of action. fastercapital.com |
Advanced Computational and In Silico Modeling for Predicting this compound Interactions
Computational modeling has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular interactions and the rational design of new drug candidates before undertaking costly and time-consuming laboratory experiments. For this compound, in silico approaches can accelerate research significantly by screening potential protein targets, predicting binding affinity, and refining the design of novel analogs.
Molecular docking is a primary computational technique that predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity through scoring functions. europeanreview.org This method can be used to virtually screen large libraries of proteins to identify those with binding sites that can accommodate this compound. Such studies can generate hypotheses about the compound's targets, which can then be validated experimentally. ajol.infomdpi.com
Molecular dynamics (MD) simulations offer a more advanced view by simulating the movements of atoms in a protein-ligand complex over time. This provides detailed insights into the stability of the interaction, the specific hydrogen bonds and hydrophobic contacts involved, and any conformational changes in the protein or ligand upon binding. rsc.org For a flexible molecule like this compound, MD simulations are crucial for understanding the dynamic nature of its interactions within a binding pocket. Furthermore, these computational tools are vital for the analog development discussed previously. By modeling proposed analogs, researchers can prioritize the synthesis of compounds predicted to have the most favorable interactions with a target protein.
Table 4: Application of In Silico Tools in Future this compound Research | Computational Method | Purpose | Specific Application for this compound | | :--- | :--- | :--- | :--- | | Homology Modeling | To generate a 3D structure of a target protein when no experimental structure exists. | Create models of potential human flavoenzyme targets for subsequent docking studies. | | Molecular Docking (e.g., AutoDock, GOLD) | To predict the binding pose and affinity of a ligand to a protein's active site. | Screen this compound against a library of proteins to identify high-affinity targets; predict binding modes. asiapharmaceutics.info | | Molecular Dynamics (MD) Simulation (e.g., GROMACS, AMBER) | To simulate the time-dependent behavior of a molecular system and assess complex stability. | Analyze the stability of the this compound-protein complex and characterize key interactions over time. | | Pharmacophore Modeling | To identify the essential 3D arrangement of features responsible for biological activity. | Develop a model based on this compound to screen for other structurally diverse compounds with similar activity. | | ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Evaluate the drug-likeness of proposed this compound analogs before synthesis. |
Q & A
Basic: What are the standard protocols for synthesizing Benzaflavin in laboratory settings?
Methodological Answer:
this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization processes. Key steps include:
- Precursor preparation : Use purified starting materials (e.g., substituted benzaldehyde derivatives) to minimize side reactions .
- Reaction optimization : Control variables like temperature, solvent polarity, and catalyst concentration (e.g., acid/base catalysts) to maximize yield .
- Purification : Employ column chromatography or recrystallization to isolate this compound, followed by HPLC or TLC to verify purity (>95%) .
- Documentation : Record reaction conditions and yields systematically to ensure reproducibility .
Basic: How should researchers characterize this compound’s structural and functional properties?
Methodological Answer:
Characterization requires a combination of spectroscopic and analytical techniques:
- Structural analysis : Use -NMR and -NMR to confirm the aromatic framework and substituent positions. Mass spectrometry (HRMS) validates molecular weight .
- Functional assays : UV-Vis spectroscopy identifies absorption maxima (e.g., ~350 nm for flavin derivatives), while fluorescence spectroscopy assesses redox activity .
- Purity validation : Quantify impurities via HPLC with a C18 column and acetonitrile/water gradient elution .
Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
Discrepancies often arise from experimental variability. Address them via:
- Meta-analysis : Compare datasets from multiple studies, focusing on variables like cell lines (e.g., HeLa vs. primary cells), incubation times, and solvent controls .
- Dose-response validation : Replicate experiments across a broader concentration range (e.g., 1–100 µM) to identify non-linear effects .
- Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance thresholds and outlier impacts .
- Mechanistic follow-up : Use knock-out models (e.g., CRISPR) to isolate pathways affected by this compound, reducing confounding factors .
Advanced: What experimental designs are optimal for studying this compound’s mechanism of action in redox biology?
Methodological Answer:
- Controlled systems : Use in vitro assays (e.g., NADPH oxidation rates in isolated mitochondria) to eliminate cellular complexity .
- Redox profiling : Pair electrochemical analysis (cyclic voltammetry) with ROS detection probes (e.g., DCFH-DA) to map electron transfer pathways .
- Comparative studies : Test this compound alongside structural analogs (e.g., Riboflavin) to pinpoint functional groups critical for activity .
- Time-resolved data : Collect kinetic data at intervals (e.g., 0, 15, 30, 60 minutes) to model reaction dynamics .
Advanced: How should researchers address variability in this compound’s stability under different storage conditions?
Methodological Answer:
- Stability assays : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .
- Solvent optimization : Test stability in anhydrous DMSO vs. aqueous buffers (pH 4–9) to identify degradation triggers .
- Light sensitivity : Expose samples to UV (365 nm) and measure absorbance shifts to establish photostability limits .
- Documentation : Report storage conditions (e.g., −80°C under argon) in all publications to enhance reproducibility .
Advanced: What computational methods complement experimental studies of this compound’s interactions with proteins?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities with flavoprotein targets (e.g., glutathione reductase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of this compound-protein complexes .
- QSAR modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with inhibitory activity to guide synthetic modifications .
- Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .
Basic: What are the ethical guidelines for reporting this compound research involving biological samples?
Methodological Answer:
- Institutional approval : Obtain IRB or IACUC approval for studies using human/animal tissues, specifying this compound’s concentration ranges .
- Data transparency : Share raw datasets (e.g., spectrophotometric readings) in supplementary materials, adhering to FAIR principles .
- Conflict disclosure : Declare funding sources (e.g., grant IDs) and potential biases in the "Acknowledgments" section .
Advanced: How can researchers reconcile conflicting data on this compound’s cytotoxicity in cancer vs. normal cells?
Methodological Answer:
- Cell-type profiling : Compare IC values across ≥3 cancer lines (e.g., MCF-7, A549) and primary fibroblasts .
- Microenvironment modeling : Mimic tumor conditions (e.g., hypoxia) using 3D spheroids to assess context-dependent toxicity .
- Omics integration : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., NRF2 pathway) .
- Threshold analysis : Use ROC curves to distinguish selective vs. non-selective cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
